molecular formula C6H11NO B12977223 4,4-Dimethylpyrrolidin-3-one

4,4-Dimethylpyrrolidin-3-one

Cat. No.: B12977223
M. Wt: 113.16 g/mol
InChI Key: KMWGVDOGQKOKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethylpyrrolidin-3-one is an organic compound with the molecular formula C6H11NO. It is a five-membered lactam, which is a cyclic amide. This compound is known for its stability and versatility in various chemical reactions. It appears as a white to cream-colored solid and is sparingly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpyrrolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4,4-dimethyl-2-pyrrolidinone with suitable reagents under controlled conditions. The process often involves the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound can be achieved through a multigram synthesis approach. This involves the use of commercially accessible and cost-effective reagents. The process is typically carried out in a three-step procedure, which includes the formation of intermediates followed by cyclization and purification steps .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylpyrrolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Dimethylpyrrolidin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethylpyrrolidin-3-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The compound’s effects are mediated through its binding to active sites on proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

4,4-Dimethylpyrrolidin-3-one can be compared with other similar compounds such as:

  • 4,4-Dimethyl-2-pyrrolidinone
  • 3-Amino-4,4-dimethylpyrrolidin-2-one
  • 3-Hydroxy-4,4-dimethylpyrrolidin-2-one

Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

4,4-dimethylpyrrolidin-3-one

InChI

InChI=1S/C6H11NO/c1-6(2)4-7-3-5(6)8/h7H,3-4H2,1-2H3

InChI Key

KMWGVDOGQKOKRN-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.